molecular formula C8H15NO2 B2391319 trans-3-Piperidinecarboxylic acid, 6-methyl-, methyl ester CAS No. 1009376-87-7

trans-3-Piperidinecarboxylic acid, 6-methyl-, methyl ester

Cat. No.: B2391319
CAS No.: 1009376-87-7
M. Wt: 157.213
InChI Key: AJUGGHOVBBTHCD-RNFRBKRXSA-N
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Description

trans-3-Piperidinecarboxylic acid, 6-methyl-, methyl ester: is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Piperidinecarboxylic acid, 6-methyl-, methyl ester typically involves the esterification of trans-3-Piperidinecarboxylic acid, 6-methyl- with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, trans-3-Piperidinecarboxylic acid, 6-methyl-, methyl ester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the biological activity of related compounds .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in the development of new drugs targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of trans-3-Piperidinecarboxylic acid, 6-methyl-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, trans-3-Piperidinecarboxylic acid, 6-methyl-, methyl ester may exhibit unique reactivity and biological activity due to its specific structural configuration. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

trans-3-Piperidinecarboxylic acid, 6-methyl-, methyl ester (CAS Number: 1009376-87-7) is a compound with the molecular formula C8_8H15_{15}NO2_2 and a molecular weight of 157.21 g/mol. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and biological activity. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The synthesis of this compound typically involves the esterification of trans-3-Piperidinecarboxylic acid, 6-methyl- with methanol in the presence of an acid catalyst under reflux conditions. This method ensures a high yield and purity suitable for research applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can modulate enzyme activity or receptor binding, leading to various physiological effects. For example, it may act as an inhibitor of GABA transporters (GATs), which play a crucial role in neurotransmission and are implicated in several neurological disorders .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects : This compound has been studied for its potential as a GABA reuptake inhibitor, which may be beneficial in treating conditions such as epilepsy and anxiety disorders .
  • Antioxidant Activity : Preliminary studies have shown that derivatives of piperidine compounds exhibit antioxidant properties, which could contribute to their neuroprotective effects .
  • Anti-inflammatory Properties : Some studies suggest that piperidine derivatives can reduce inflammation, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives, including this compound:

  • GABA Transporter Inhibition : A study evaluating various nipecotic acid derivatives found that modifications in structure significantly influenced their inhibitory potency against GABA transporters. The findings suggest that structural specificity is crucial for developing effective GABAergic agents .
  • Antioxidant Screening : In a comparative study of antioxidant activities among various piperidine derivatives, this compound was noted for its ability to scavenge free radicals effectively. This property was assessed using DPPH assays, where the compound exhibited significant reducing capacity at certain concentrations .
  • Neuroprotective Studies : Research focusing on the neuroprotective effects of piperidine derivatives highlighted their potential in mitigating oxidative stress-induced neuronal damage. The ability to cross the blood-brain barrier (BBB) enhances their therapeutic applicability in neurological conditions .

Comparative Analysis with Similar Compounds

The table below compares this compound with other related compounds regarding their biological activities:

Compound NameGABA Reuptake InhibitionAntioxidant ActivityAnti-inflammatory Activity
This compoundModerateHighModerate
Methyl (3S,6S)-6-methylpiperidine-3-carboxylateHighModerateLow
Methyl trans-6-methylpiperidine-3-carboxylateLowHighModerate

Properties

IUPAC Name

methyl (3R,6R)-6-methylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUGGHOVBBTHCD-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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